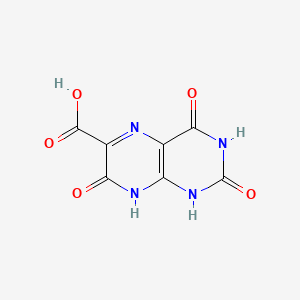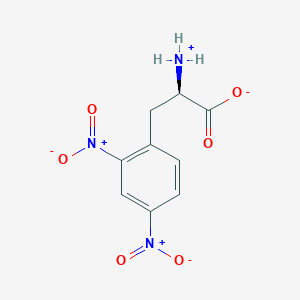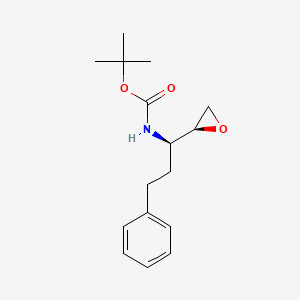
7-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydro-6-pteridinecarboxylic acid
Descripción general
Descripción
7-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydro-6-pteridinecarboxylic acid is a heterocyclic compound with the molecular formula C7H4N4O5 It is a derivative of pteridine, a bicyclic compound composed of a pyrimidine ring fused to a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydro-6-pteridinecarboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with glyoxylic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
7-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydro-6-pteridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinonoid derivatives, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
7-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydro-6-pteridinecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential role in biological processes and as a probe for enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant and in the treatment of certain diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydro-6-pteridinecarboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its hydroxyl and carboxylic acid groups play a crucial role in binding to target molecules, influencing their activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Hydroxy-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6-pteridinecarboxylic acid
- 6-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pteridinecarboxylic acid
Uniqueness
7-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydro-6-pteridinecarboxylic acid is unique due to its specific substitution pattern and the presence of both hydroxyl and carboxylic acid functional groups
Propiedades
IUPAC Name |
2,4,7-trioxo-1,8-dihydropteridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O5/c12-4-1-3(10-7(16)11-4)9-5(13)2(8-1)6(14)15/h(H,14,15)(H3,9,10,11,12,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBMIKBNWMSDGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=O)C(=N1)C(=O)O)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601180788 | |
| Record name | 1,2,3,4,7,8-Hexahydro-2,4,7-trioxo-6-pteridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601180788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33744-31-9 | |
| Record name | 1,2,3,4,7,8-Hexahydro-2,4,7-trioxo-6-pteridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33744-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4,7,8-Hexahydro-2,4,7-trioxo-6-pteridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601180788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![N-(1-bromospiro{pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2'-[1,3]-dioxolane}-4-yl)acetamide](/img/structure/B7794463.png)
